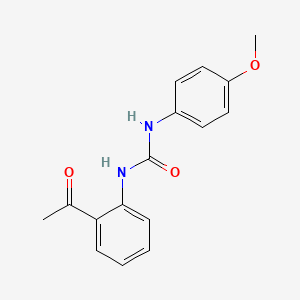

N-(2-acetylphenyl)-N'-(4-methoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-acetylphenyl)-N'-(4-methoxyphenyl)urea, also known as acetamiprid, is a neonicotinoid insecticide that is widely used in agriculture to control pests. It was first introduced in 1995 and has since become one of the most commonly used insecticides due to its effectiveness and low toxicity to mammals.

Wirkmechanismus

Acetamiprid acts as a nicotinic acetylcholine receptor agonist, binding to specific receptors in the nervous system of insects and causing paralysis and death. It has a high affinity for the insect receptors compared to mammalian receptors, which is why it has low toxicity to mammals.

Biochemical and Physiological Effects:

Acetamiprid has been shown to affect the metabolism and enzyme activity of insects, leading to reduced feeding and growth rates. It has also been shown to have sublethal effects on insects, such as reducing their ability to reproduce and altering their behavior.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(2-acetylphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its high potency and effectiveness in controlling pests. However, its low toxicity to mammals can also be a limitation, as it may not accurately reflect the effects of other insecticides that are more toxic to mammals.

Zukünftige Richtungen

Future research on N-(2-acetylphenyl)-N'-(4-methoxyphenyl)urea could focus on developing new formulations that are more targeted to specific pests or that have reduced environmental impact. There is also a need for more research on the sublethal effects of this compound on insects and the potential long-term impacts on ecosystems. Additionally, there is a need for more studies on the potential effects of this compound on non-target organisms, such as birds and aquatic organisms.

Synthesemethoden

Acetamiprid can be synthesized using a variety of methods, including the reaction of 2-acetylaminopyridine with 4-methoxyaniline in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction typically takes place in a solvent such as ethanol or methanol and is followed by purification using techniques such as chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

Acetamiprid has been extensively studied for its effectiveness in controlling a wide range of pests, including aphids, whiteflies, and thrips. It has also been shown to have low toxicity to beneficial insects such as bees and ladybugs, making it a popular choice for integrated pest management programs.

Eigenschaften

IUPAC Name |

1-(2-acetylphenyl)-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11(19)14-5-3-4-6-15(14)18-16(20)17-12-7-9-13(21-2)10-8-12/h3-10H,1-2H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUHAMFKYRVZPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5858763.png)

![methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5858780.png)

![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)

![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime](/img/structure/B5858829.png)

![5-{[(3-chloro-2-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5858839.png)